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molecular formula C9H14O2 B8610304 2-Cyclopentylmethyl-acrylic acid

2-Cyclopentylmethyl-acrylic acid

Cat. No. B8610304
M. Wt: 154.21 g/mol
InChI Key: PAAFJYIOSKZNLA-UHFFFAOYSA-N
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Patent
US07615635B2

Procedure details

A mixture of 2-cyclopentylmethyl-malonic acid (24.90 g, 133.7 mmol), piperidine (15.9 mL, 160.8 mmol), 37% aqueous formaldehyde (51.0 mL, 647.2 mmol), and EtOH (250 mL) is stirred at reflux for 16 hours. The reaction is quenched with 1N HCl to a pH=1, and the mixture is extracted with EtOAc. The EtOAc layers are combined, dried over Na2SO4, and concentrated. The crude product is purified by flash chromatography (SiO2, 10% acetone in DCM), which gives 2-cyclopentylmethyl-acrylic acid (17.65 g, 86% yield) as an oil.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
15.9 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:6][CH:7]([C:11](O)=O)[C:8]([OH:10])=[O:9])[CH2:5][CH2:4][CH2:3][CH2:2]1.N1CCCCC1.C=O>CCO>[CH:1]1([CH2:6][C:7](=[CH2:11])[C:8]([OH:10])=[O:9])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
24.9 g
Type
reactant
Smiles
C1(CCCC1)CC(C(=O)O)C(=O)O
Name
Quantity
15.9 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
51 mL
Type
reactant
Smiles
C=O
Name
Quantity
250 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with 1N HCl to a pH=1
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography (SiO2, 10% acetone in DCM), which

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)CC(C(=O)O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 17.65 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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